

# Technical Reference: Spectroscopic Characterization of $\alpha$ -Hydroxyolopatadine

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## Compound of Interest

Compound Name: *alpha-Hydroxyolopatadine*

CAS No.: 1331822-32-2

Cat. No.: B1146763

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## Executive Summary

$\alpha$ -Hydroxyolopatadine (also known as 2-hydroxyolopatadine or adjacent hydroxyl olopatadine) is a structural analog of Olopatadine where the acetic acid side chain is hydroxylated at the

$\alpha$ -position. This modification introduces a chiral center, increasing the polarity and altering the pharmacokinetic profile compared to the parent drug.

In drug development, this compound is monitored as Impurity A (USP/EP related compound) and is a known oxidative metabolite. Accurate identification requires distinguishing the diagnostic methine signal (

) from the methylene singlet (

) of Olopatadine.

## Chemical Identity & Properties

Property	Data
Common Name	-Hydroxylopatadine
IUPAC Name	(Z)-2-(11-(3-(dimethylamino)propylidene)-6,11-dihydrodibenzo[b,e]oxepin-2-yl)-2-hydroxyacetic acid
CAS Number	1331822-32-2 (Free Base); 1628639-06-4 (HCl Salt)
Molecular Formula	
Molecular Weight	353.41 g/mol (Free Base)
Appearance	White to off-white solid
Solubility	Soluble in DMSO, Methanol; slightly soluble in Water

## Synthesis & Isolation Protocol

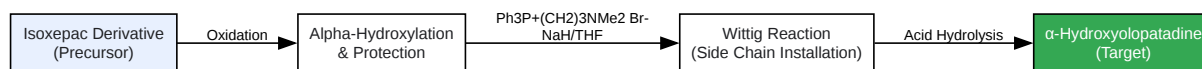
The isolation of

-Hydroxylopatadine from biological matrices is often yield-limited. For analytical standard generation, a de novo synthesis via a Wittig reaction is the industry standard.

### Synthetic Workflow

- Starting Material: 2-(2-hydroxyphenyl)acetic acid derivative (Isoxepac analog).
- Alpha-Hydroxylation: Protection of the phenol, followed by oxidative hydroxylation at the -carbon.
- Wittig Olefination: Reaction with [3-(dimethylamino)propyl]triphenylphosphonium bromide to install the alkylamine side chain.
- Deprotection: Removal of protecting groups to yield the final target.

### Visualization: Synthetic Pathway



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Figure 1: Synthetic route for the preparation of analytical reference standards of  $\alpha$ -Hydroxylopatadine.

## Spectroscopic Analysis

The following data distinguishes

$\alpha$ -Hydroxylopatadine from the parent molecule Olopatadine.

### A. Nuclear Magnetic Resonance (NMR) Spectroscopy

The most definitive structural proof is the shift of the side-chain protons. In Olopatadine, the acetic acid

-protons appear as a singlet. In

$\alpha$ -Hydroxylopatadine, this becomes a methine singlet (or doublet if exchange is slow) significantly downfield.

Solvent: DMSO-

(Recommended for polarity/solubility) Frequency: 400 MHz or higher

Position	Type	(ppm) - Olopatadine	(ppm) - -Hydroxy	Diagnostic Note
-CH	Side Chain	3.55 (s, 2H, )	4.95 - 5.10 (s, 1H, )	Primary Identifier. Shift from methylene to methine.
Vinyl-H	Olefin	5.65 (t, 1H)	5.60 - 5.70 (t, 1H)	Z-isomer characteristic coupling ( Hz).
N-Me	Amine	2.70 (s, 6H)	2.72 (s, 6H)	Unchanged; confirms amine integrity.
Ar-H	Aromatic	6.70 - 7.40 (m)	6.80 - 7.50 (m)	Slight shifts due to electronic effect of -OH.
Oxepin-CH2	Ring	5.20 (br s)	5.20 (br s)	Characteristic ether bridge signal.

Interpretation: The disappearance of the 2H singlet at 3.55 ppm and the appearance of a 1H singlet at ~5.0 ppm is the "smoking gun" for alpha-hydroxylation. If run in dry DMSO-

, the hydroxyl proton (

) may appear as a doublet around 5.5-6.0 ppm, coupling to the

-CH.

## B. Mass Spectrometry (MS)

Mass spectrometry provides confirmation of the molecular weight and the oxidation state.

- Ionization Mode: ESI (+) (Electrospray Ionization, Positive mode)

- Parent Ion (

):

- Olopatadine:

338.17

- -Hydroxyolopatadine:

354.17 (+16 Da shift indicating Oxygen insertion).

Fragmentation Pathway (MS/MS):

- Water Loss: The secondary alcohol is labile. Expect a strong fragment at

336

.

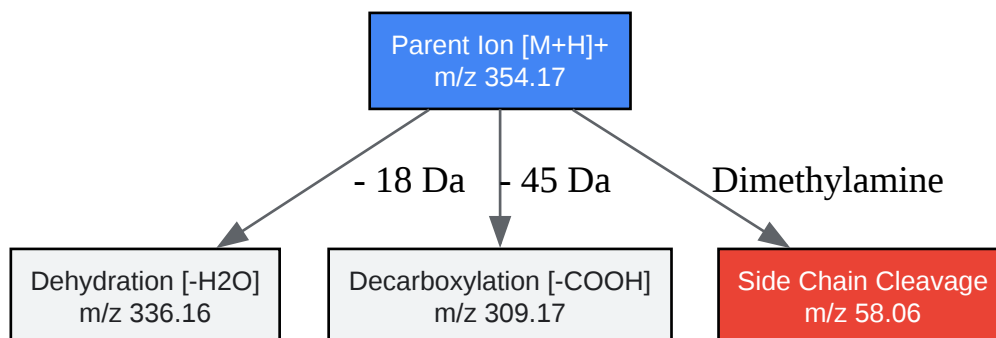
- Decarboxylation: Loss of the carboxylic acid group (46 Da) is facilitated by the

-hydroxy group.

- Amine Cleavage: Typical tropylium-like ion formation or dimethylamine side chain cleavage (

58).

## Visualization: MS Fragmentation Logic



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Figure 2: Proposed ESI+ fragmentation pathway for structural confirmation.

## C. Infrared (IR) Spectroscopy

IR is less specific than NMR but useful for fingerprinting.

- Hydroxyl (  $\text{OH}$  ):  
): Broad band at 3200–3400  $\text{cm}^{-1}$   
. This will be more intense and broader than in Olopatadine due to the additional aliphatic alcohol.
- Carbonyl (  $\text{C=O}$  ):  
): Strong stretch at 1720–1740  $\text{cm}^{-1}$   
. The  $\text{C=O}$  stretch of a  $\text{C(=O)OH}$  group often shifts the acid carbonyl frequency slightly higher due to inductive effects compared to the unsubstituted acetic acid.
- Ether (  $\text{C-O-C}$  ):  
): 1250  $\text{cm}^{-1}$   
(Oxepin ring stretch).

## References

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